molecular formula C16H37NO6S B093590 Diethanolamine lauryl sulfate CAS No. 143-00-0

Diethanolamine lauryl sulfate

Cat. No.: B093590
CAS No.: 143-00-0
M. Wt: 371.5 g/mol
InChI Key: MKHVZQXYWACUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethanolamine lauryl sulfate is an organic compound with the molecular formula C16H37NO6S. It is a surfactant commonly used in personal care products such as shampoos, soaps, and detergents due to its ability to create foam and emulsify oils. This compound is derived from diethanolamine and lauryl sulfate, combining the properties of both to enhance its effectiveness in various applications.

Mechanism of Action

Target of Action

Diethanolamine lauryl sulfate primarily targets the surface of substances . It is used in various products due to its ability to function as a surfactant, emulsifying agent, viscosity-increasing agent, hair or skin conditioning agent, foam booster, and antistatic agent .

Mode of Action

As a surfactant, this compound reduces the surface tension of substances, allowing for easier spreading and mixing . It achieves this by migrating to the surface of liquids, where its alignment and aggregation with other molecules of the same kind lowers the surface tension .

Biochemical Pathways

It’s known that diethanolamine can react with fatty acids to form ethanolamides . It can also react with sulfuric acid to produce sulfates, and under anhydrous conditions, it may react with carbon dioxide to form carbamates .

Pharmacokinetics

It’s known that diethanolamine and its salts are safe for use when formulated to be nonirritating .

Result of Action

The primary result of this compound’s action is its ability to function as a surfactant, emulsifying agent, viscosity-increasing agent, hair or skin conditioning agent, foam booster, and antistatic agent . This makes it a versatile ingredient in a variety of products, particularly in cosmetics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, at temperatures of 140°C to 160°C, diethanolamine will react with fatty acids to form ethanolamides . Furthermore, the safety of diethanolamine and its salts has been assessed in the context of their use in cosmetics, where they are typically used in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethanolamine lauryl sulfate is synthesized through the reaction of diethanolamine with lauryl sulfate. The process typically involves the following steps:

    Reaction of Diethanolamine with Lauryl Alcohol: Lauryl alcohol is first reacted with sulfur trioxide to produce lauryl sulfate.

    Neutralization: The lauryl sulfate is then neutralized with diethanolamine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors where precise control of temperature and pH is maintained to optimize the reaction conditions. The final product is then purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Diethanolamine lauryl sulfate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products:

    Sulfonic Acids: From oxidation.

    Alcohols: From reduction.

    Amines: From substitution reactions.

Scientific Research Applications

Diethanolamine lauryl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.

    Medicine: Utilized in formulations for topical medications due to its emulsifying properties.

    Industry: Widely used in the production of personal care products, cleaning agents, and industrial detergents.

Comparison with Similar Compounds

    Sodium Lauryl Sulfate: Another common surfactant with similar properties but different ionic nature.

    Triethanolamine Lauryl Sulfate: Similar in structure but with an additional ethanolamine group.

    Cocamide DEA: Derived from coconut oil and diethanolamine, used as a foaming agent.

Uniqueness: Diethanolamine lauryl sulfate is unique due to its combination of diethanolamine and lauryl sulfate, providing both emulsifying and foaming properties. Its ability to form stable emulsions and its mildness compared to other surfactants make it a preferred choice in personal care products.

Properties

IUPAC Name

dodecyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHVZQXYWACUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S.C4H11NO2, C16H37NO6S
Record name DODECYL SULFATE, [DIETHANOLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883332
Record name Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dodecyl sulfate, [diethanolamine salt] appears as clear to pale-yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999), Clear pale yellow liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name DODECYL SULFATE, [DIETHANOLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethanolamine lauryl sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4815
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name DODECYL SULFATE, [DIETHANOLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

CLEAR, PALE YELLOW LIQUID /SOLN/

CAS No.

143-00-0
Record name DODECYL SULFATE, [DIETHANOLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethanolamine lauryl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethanolamine lauryl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, monododecyl ester, compd. with 2,2'-iminobis[ethanol] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-hydroxyethyl)ammonium decyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHANOLAMINE LAURYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95TG5ZH57K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHANOLAMINE LAURYL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2779
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethanolamine lauryl sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethanolamine lauryl sulfate
Reactant of Route 3
Reactant of Route 3
Diethanolamine lauryl sulfate
Reactant of Route 4
Reactant of Route 4
Diethanolamine lauryl sulfate
Reactant of Route 5
Reactant of Route 5
Diethanolamine lauryl sulfate
Reactant of Route 6
Reactant of Route 6
Diethanolamine lauryl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.